3,5-dichloro-N'-hydroxybenzenecarboximidamide
Overview
Description
3,5-Dichloro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H6Cl2N2O. It is known for its unique structure, which includes two chlorine atoms and a hydroxy group attached to a benzene ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N’-hydroxybenzenecarboximidamide typically involves the reaction of 3,5-dichlorobenzonitrile with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of 3,5-dichloro-N’-hydroxybenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it into amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3,5-Dichloro-N’-hydroxybenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,5-Dichloro-4-pyridinyl)oxy]-N’-hydroxybenzenecarboximidamide
- 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N’-hydroxybenzenecarboximidamide
- 4-tert-Butyl-N’-hydroxybenzenecarboximidamide
Uniqueness
3,5-Dichloro-N’-hydroxybenzenecarboximidamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and a hydroxy group makes it a valuable compound for various research applications.
Biological Activity
3,5-Dichloro-N'-hydroxybenzenecarboximidamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
This compound has a unique structure characterized by the presence of dichloro and hydroxy groups attached to a benzene ring. This configuration influences its reactivity and biological interactions.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Converts to oximes using agents like hydrogen peroxide and potassium permanganate.
- Reduction : Forms amines through reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : The chlorine atoms can be replaced by other functional groups via nucleophilic substitution reactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxy group enhances its binding affinity, enabling it to modulate various biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown it to be effective against a range of bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) values for these activities are comparable to standard antibiotics, demonstrating its potential as an antimicrobial agent .
Anticancer Properties
The compound has been investigated for its anticancer activity. In vitro studies reveal that it can inhibit the proliferation of various cancer cell lines. For instance:
- MCF-7 (breast cancer)
- A549 (lung cancer)
The IC50 values for these cell lines range from 0.69 to 22 µM, indicating promising efficacy in cancer treatment .
Data Summary
Biological Activity | Target Organisms/Cell Lines | MIC/IC50 Values |
---|---|---|
Antimicrobial | E. coli | Varies |
S. aureus | Varies | |
Anticancer | MCF-7 | 0.69 - 22 µM |
A549 | 0.69 - 22 µM |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to ceftriaxone .
- Cancer Cell Proliferation : In another investigation, this compound was shown to induce apoptosis in MCF-7 cells, leading to reduced cell viability and alterations in cell cycle distribution .
Properties
IUPAC Name |
3,5-dichloro-N'-hydroxybenzenecarboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZPWIRNTCKHSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372587 | |
Record name | 3,5-dichloro-N'-hydroxybenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22179-81-3 | |
Record name | 3,5-Dichloro-N-hydroxybenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22179-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-dichloro-N'-hydroxybenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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